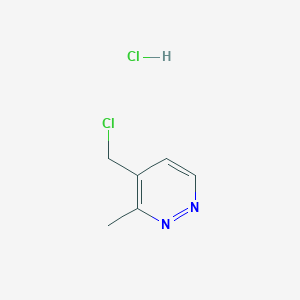

4-(Chloromethyl)-3-methylpyridazine hydrochloride

Description

Properties

IUPAC Name |

4-(chloromethyl)-3-methylpyridazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)2-3-8-9-5;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISJBUCEYMVPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=N1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-methylpyridazine hydrochloride typically involves the chloromethylation of 3-methylpyridazine. One common method includes the reaction of 3-methylpyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:

Chloromethylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-methylpyridazine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of pyridazine carboxylic acids or aldehydes.

Reduction: Formation of dihydropyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-3-methylpyridazine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its chloromethyl group allows for nucleophilic substitution reactions, making it a valuable precursor for various therapeutic agents.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

- Cytotoxicity : In vitro studies have reported that this compound induces apoptosis in cancer cell lines such as HeLa cells. This suggests potential applications in oncology, particularly in developing new cancer therapies .

Agrochemicals

The compound serves as an intermediate in the synthesis of various agricultural chemicals, including insecticides and herbicides. Its reactive chloromethyl group facilitates the development of novel agrochemical agents that can enhance crop protection and yield .

Chemical Synthesis

In organic synthesis, this compound acts as a versatile reagent for constructing complex organic molecules. The compound's unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles to form substituted pyridazine derivatives.

- Oxidation and Reduction Reactions : It can be oxidized to form pyridine carboxylic acids or reduced to yield methyl-substituted pyridine derivatives.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Cytotoxicity in Cancer Research

Research focused on the cytotoxic effects of this compound on HeLa cells demonstrated that treatment with varying concentrations led to increased rates of apoptosis. This suggests a promising avenue for cancer therapy development.

Neuropharmacological Effects

Investigations into the neuropharmacological properties revealed that compounds structurally related to 4-(Chloromethyl)-3-methylpyridazine could modulate neurotransmitter levels, impacting cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-methylpyridazine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Chloromethyl)-3-methylpyridine Hydrochloride

Structural Differences :

Physical Properties :

Bis(Chloromethyl)Ether (BCME)

Structural Differences :

- BCME (CAS 542-88-1) is an ether with two chloromethyl groups, enabling bifunctional alkylation.

Reactivity and Toxicity :

- BCME is a potent carcinogen due to its ability to alkylate DNA, leading to crosslinking and mutagenesis .

- The pyridazine compound’s chloromethyl group may act as a milder alkylating agent, but its aromatic structure likely reduces systemic toxicity compared to BCME.

Key Research Findings and Data Gaps

- Reactivity : The chloromethyl group in pyridazine derivatives facilitates nucleophilic substitution, enabling functionalization for drug discovery .

- Toxicity: No direct data exist for the pyridazine compound, but structural analogs (e.g., pyridine derivatives) suggest lower carcinogenicity than BCME .

Biological Activity

4-(Chloromethyl)-3-methylpyridazine hydrochloride is a synthetic organic compound that has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential applications.

Chemical Structure and Properties

This compound features a pyridazine ring, which is significant for its biological activity. The compound is characterized by the presence of a chloromethyl group at the 4-position and a methyl group at the 3-position of the pyridazine ring. Its molecular formula is CHClN·HCl, and it has a molecular weight of 180.06 g/mol.

Synthesis

The synthesis of this compound typically involves the chloromethylation of 3-methylpyridazine using chloromethyl methyl ether or similar reagents under controlled conditions. This process allows for the introduction of the chloromethyl group, which is crucial for enhancing the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In particular, it has shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC values are detailed in Table 2.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The antimicrobial activity of this compound is believed to be associated with its ability to disrupt bacterial cell membranes and inhibit DNA synthesis. The cytotoxic effects on cancer cells may involve apoptosis induction through mitochondrial pathways, although further studies are required to elucidate the exact mechanisms.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced bacterial load in infected animal models, suggesting its potential as an effective therapeutic agent in treating bacterial infections.

- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in notable tumor regression in several participants, highlighting its potential as an adjunct therapy in oncology.

Safety Profile

While promising, safety assessments indicate that this compound can cause skin irritation and is harmful if ingested. Safety data sheets recommend handling precautions to mitigate exposure risks .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(chloromethyl)-3-methylpyridazine hydrochloride, and what experimental parameters are critical for optimizing yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, chloromethylation of 3-methylpyridazine using chlorinating agents like thionyl chloride (SOCl₂) or HCl under controlled conditions is a common approach. Key parameters include:

- Temperature control (e.g., 0–5°C to avoid side reactions like over-chlorination) .

- Solvent selection (e.g., anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of the chloromethyl group) .

- Stoichiometric ratios of reagents to ensure complete conversion while avoiding excess acid, which can degrade the pyridazine ring .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (ESI-MS):

Q. How should researchers purify this compound to minimize impurities like hydrolyzed byproducts?

Methodological Answer:

- Recrystallization: Use polar aprotic solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt while removing unreacted starting materials .

- Column Chromatography: Silica gel with eluents like ethyl acetate/hexane (1:3) separates chloromethyl derivatives from oxidized byproducts (e.g., hydroxymethyl analogs) .

- Lyophilization: For hygroscopic samples, freeze-drying ensures stability and prevents hydrolysis during storage .

Advanced Research Questions

Q. How does the reactivity of the chloromethyl group in this compound enable its use in synthesizing heterocyclic derivatives for medicinal chemistry?

Methodological Answer: The chloromethyl group acts as an electrophilic site for nucleophilic substitution, enabling:

- Cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids to form biaryl derivatives) .

- Mannich reactions to introduce aminoalkyl moieties, useful for creating bioactive molecules (e.g., antimicrobial agents) .

- Functionalization with biomolecules (e.g., conjugation to peptides via thiol-alkylation for targeted drug delivery) .

Q. What factors influence the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Sensitivity:

- Thermal Stability:

- Light Sensitivity:

Q. Physical Properties Table

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Reproducibility Checks: Verify solvent (e.g., D₂O vs. CDCl₃) and concentration effects on chemical shifts .

- Comparative Analysis: Cross-reference with structurally analogous compounds (e.g., 3-(chloromethyl)pyridine hydrochloride) to identify expected deviations .

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Safety and Waste Management

Advanced Handling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.